6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
The synthesis of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One common method includes the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . This reaction can yield a range of novel polycyclic azetidinone structures. Another method involves the 1,3-dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxide . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including cycloaddition and dipolar addition reactions. For example, it participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, yielding a range of novel polycyclic azetidinone structures . Common reagents used in these reactions include diazomethane and acetonitrile oxide . The major products formed from these reactions are typically polycyclic azetidinone derivatives, which can be further modified for various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex polycyclic structures . . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can undergo 1,3-dipolar addition reactions with diazomethane, leading to the formation of spirodihydropyrazole-carbapenems . These reactions are facilitated by the presence of multiple functional groups in the molecule, which allow it to participate in various chemical transformations.
Comparison with Similar Compounds
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is similar to other compounds in the olivanic acid family, such as p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . its unique structure and functional groups make it distinct from other related compounds. For example, it has a sulfo group that is not present in many other olivanic acid analogues . This uniqueness allows it to participate in specific chemical reactions and interact with different biological targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
85618-29-7 |
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Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c1-2-4-5-3-6(17(14,15)16)7(9(12)13)10(5)8(4)11/h2,5H,3H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
SQVYYEDWKDJKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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